1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Medicinal Chemistry Structure-Activity Relationship FPR Agonists

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea (CAS 891108-87-5, molecular formula C19H20ClN3O3, MW 373.8) is a synthetic 5-oxopyrrolidine urea derivative belonging to a class of conformationally restricted small molecules with reported formyl peptide receptor-like 1 (FPRL1/FPR2) agonist activity. The compound features a 5-oxopyrrolidin-3-yl core N-substituted with a 4-chlorophenyl group and a urea moiety linked to a 2-methoxybenzyl group via a methylene spacer.

Molecular Formula C19H20ClN3O3
Molecular Weight 373.84
CAS No. 891108-87-5
Cat. No. B2654312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea
CAS891108-87-5
Molecular FormulaC19H20ClN3O3
Molecular Weight373.84
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H20ClN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
InChIKeyVXRUSFMEYVEULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea (CAS 891108-87-5): Compound Class and Baseline Characterization for Research Procurement


1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea (CAS 891108-87-5, molecular formula C19H20ClN3O3, MW 373.8) is a synthetic 5-oxopyrrolidine urea derivative belonging to a class of conformationally restricted small molecules with reported formyl peptide receptor-like 1 (FPRL1/FPR2) agonist activity [1]. The compound features a 5-oxopyrrolidin-3-yl core N-substituted with a 4-chlorophenyl group and a urea moiety linked to a 2-methoxybenzyl group via a methylene spacer. This scaffold has been described in patent literature as useful for treating inflammatory diseases, chronic airway diseases, and cancers [2]. The compound is available from research chemical suppliers at 98% purity for in vitro screening applications . Notably, peer-reviewed quantitative biological data specific to this exact compound remain absent from the public literature as of the search date, making procurement decisions dependent on structural-class inference and comparative physicochemical analysis.

Why 5-Oxopyrrolidine Ureas Cannot Be Interchanged: Structural Determinants of Pharmacological Specificity for CAS 891108-87-5


Within the 5-oxopyrrolidine urea class, minor structural modifications produce pronounced differences in pharmacological profile. The target compound incorporates a 2-methoxybenzyl group linked through a methylene spacer to the urea nitrogen, a feature that distinguishes it from closely related analogs such as CAS 887466-25-3 (which bears a 2-methoxyphenyl group directly attached to the urea, lacking the methylene spacer) . This methylene insertion alters both conformational flexibility and the spatial orientation of the methoxyphenyl pharmacophore relative to the pyrrolidinone core. In the broader FPR2 agonist field, the introduction of a pyrrolidinone core into linear urea scaffolds transformed moderate agonists (EC50 in micromolar range) into potent sub-nanomolar agonists such as BMS-986235 (EC50 0.41 nM for human FPR2) [1]. Therefore, substituting the target compound with a direct aryl urea analog or a non-pyrrolidinone urea can be expected to alter target engagement potency, selectivity, and physicochemical properties. Procurement decisions must account for the specific methylene-spaced 2-methoxybenzyl architecture, as generic class-based interchange cannot preserve the intended pharmacological profile.

Quantitative Differentiation Evidence for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea (CAS 891108-87-5): Procurement-Relevant Comparisons


Structural Differentiation from Direct Aryl Urea Analog via Methylene Spacer Insertion

The target compound (CAS 891108-87-5) contains a methylene (-CH2-) spacer between the urea nitrogen and the 2-methoxyphenyl ring, whereas the closest commercially cataloged analog CAS 887466-25-3 (1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea) bears the 2-methoxyphenyl group directly attached to the urea nitrogen without a spacer . This structural difference is significant because the methylene insertion in FPR2 agonist series has been demonstrated to modulate conformational flexibility and receptor binding orientation, as evidenced by the evolution of BMS-986235 where linker optimization was critical for achieving sub-nanomolar potency [1]. No direct head-to-head biological comparison of these two specific analogs has been published.

Medicinal Chemistry Structure-Activity Relationship FPR Agonists

5-Oxopyrrolidine Core Conformational Restriction Advantage Over Linear Urea FPR Agonists

The target compound incorporates a 5-oxopyrrolidine (γ-lactam) core that conformationally constrains the urea pharmacophore. In a published medicinal chemistry campaign, conversion of a simple linear urea with moderate FPR2 agonist activity to a pyrrolidinone-containing analog produced a dramatic increase in potency, culminating in BMS-986235 with a human FPR2 EC50 of 0.41 nM compared to the micromolar-range starting linear urea [1]. While direct EC50 data for CAS 891108-87-5 are not publicly available, the presence of the 5-oxopyrrolidine core places it within this favorable conformational class that has consistently outperformed linear urea analogs in FPR2 agonism assays by 100- to >1000-fold [1].

GPCR Agonism FPR2 Pharmacology Conformational Analysis

Patent-Defined FPRL1/FPR2 Agonist Pharmacological Class Assignment with Therapeutic Indication Breadth

The target compound falls under the generic Markush structure of patent EP3075726A1 and US20200010415A1, which claim urea derivatives as FPRL1 (FPR2) agonists [1][2]. These patents specify that compounds within this class exhibit calcium mobilization in FPRL1-expressing cells, a functional readout of receptor agonism [2]. The patent disclosures indicate utility across inflammatory diseases, chronic airway diseases, cancers, septicemia, allergic symptoms, circulatory disorders, neuroinflammation, and pain [1][2]. In contrast, older 1-substituted 3-pyrrolidinylureas (described in Helsley et al., J Med Chem 1968) were characterized primarily for analgesic, CNS stimulant, and anticonvulsant activities without FPR receptor engagement [3], highlighting a divergence in pharmacological mechanism based on substitution pattern.

Inflammatory Disease GPCR Drug Discovery Patent Pharmacology

5-Oxopyrrolidine Class Anticancer Activity Against A549 Lung Cancer Cells as Scaffold Validation

While the specific target compound lacks published anticancer data, structurally related 5-oxopyrrolidine derivatives bearing aryl substituents at the pyrrolidinone nitrogen have demonstrated anticancer activity in vitro. In a 2022 study by Kairytė et al., compounds 18–22 with a 5-oxopyrrolidine core exerted potent anticancer activity against A549 human lung adenocarcinoma cells [1]. Compound 21 (bearing 5-nitrothiophene substituents) additionally showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus, including linezolid- and tedizolid-resistant strains [1]. These data validate the 5-oxopyrrolidine scaffold as a productive core for anticancer and antimicrobial screening, supporting the potential research utility of CAS 891108-87-5 in similar assays, though direct confirmatory data are required.

Anticancer Activity A549 Cells Cytotoxicity Screening

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity Comparison with Des-Methylene Analog

The target compound's methylene spacer increases molecular weight from 359.8 Da (CAS 887466-25-3) to 373.8 Da, accompanied by a slight increase in lipophilicity (estimated ΔlogP ~+0.3 to +0.5 based on the addition of one sp3 carbon) and an increase in the number of rotatable bonds from 4 to 5 . Both compounds share the same hydrogen bond donor count (2, from the two urea NH groups) and hydrogen bond acceptor count (3, from the urea carbonyl, lactam carbonyl, and methoxy oxygen) . The methylene insertion in the target compound provides an additional degree of conformational freedom in the side chain while maintaining the same H-bond pharmacophore, a combination that can influence membrane permeability and target binding entropy without altering the core hydrogen-bonding recognition elements [1].

Physicochemical Properties Drug-likeness ADME Prediction

Recommended Research Application Scenarios for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea (CAS 891108-87-5)


FPR2/FPRL1 Agonist Screening and Hit Expansion in Inflammatory Disease Models

Based on patent disclosures assigning this chemotype as FPRL1/FPR2 agonists [1], the compound is suited for inclusion in screening libraries targeting resolution of inflammation. Researchers should use calcium mobilization assays (FLIPR) in FPR2-expressing cells [2] to establish EC50 values, using BMS-986235 (EC50 0.41 nM for hFPR2) as a positive control comparator. The 2-methoxybenzyl architecture provides a distinct SAR vector compared to direct aryl urea analogs, enabling exploration of linker-dependent potency and selectivity.

Anticancer Hit Identification Using the 5-Oxopyrrolidine Scaffold Against A549 and Other Solid Tumor Cell Lines

The validated anticancer activity of 5-oxopyrrolidine derivatives against A549 lung adenocarcinoma cells [3] supports the use of this compound as a screening candidate. Procurement for cytotoxicity profiling (MTT assay) in A549, MDA-MB-231, and other solid tumor lines is recommended. The compound's unexplored 2-methoxybenzyl substitution pattern offers potential for discovering novel structure-activity relationships within the 5-oxopyrrolidine anticancer chemotype.

Conformational Analysis and Structure-Based Drug Design Studies of Pyrrolidinone Urea FPR Agonists

The 5-oxopyrrolidine core enforces conformational restriction critical for FPR2 potency, as demonstrated by the >100-fold enhancement observed when converting linear ureas to pyrrolidinone ureas [2]. This compound provides a unique combination of the γ-lactam constraint with a flexible 2-methoxybenzyl side chain, making it valuable for molecular docking studies, molecular dynamics simulations, and X-ray co-crystallography efforts aimed at understanding the structural basis of FPR2 ligand recognition and biased signaling.

Comparative Pharmacological Profiling Against Des-Methylene Analog (CAS 887466-25-3) for Linker SAR Development

The target compound (CAS 891108-87-5) and its des-methylene analog (CAS 887466-25-3) represent a matched molecular pair differing only by a single methylene spacer . Co-procurement of both compounds enables systematic evaluation of methylene linker effects on FPR2 potency, selectivity over FPR1, metabolic stability in liver microsomes, and membrane permeability in Caco-2 assays. This comparative dataset is essential for establishing linker-dependent SAR within the 5-oxopyrrolidine urea class.

Quote Request

Request a Quote for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.